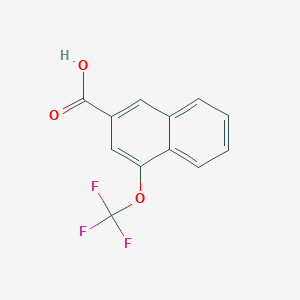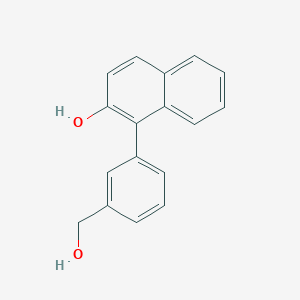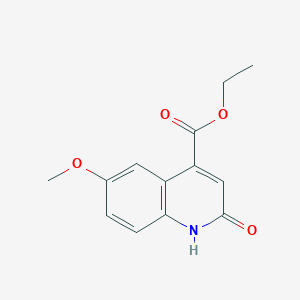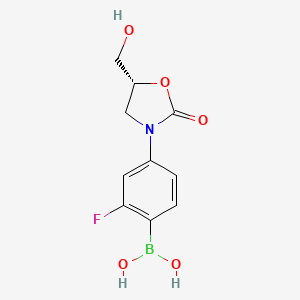
(1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol is a complex organic compound characterized by a cyclohexane ring substituted with five hydroxyl groups and one trimethylsilyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol typically involves the protection of hydroxyl groups followed by selective deprotection. One common method includes the use of trimethylsilyl chloride in the presence of a base such as imidazole to protect the hydroxyl group. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The hydroxyl groups in this compound can undergo oxidation to form ketones or aldehydes. Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: The compound can be reduced to form cyclohexane derivatives with fewer hydroxyl groups. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The trimethylsilyl ether group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Tetrabutylammonium fluoride (TBAF)
Major Products Formed:
Oxidation: Ketones, aldehydes
Reduction: Cyclohexane derivatives
Substitution: Various substituted cyclohexane derivatives
Aplicaciones Científicas De Investigación
(1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential role in biochemical pathways and as a model compound for studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl ether group can enhance the compound’s stability and facilitate its transport across cell membranes. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Cyclohexane-1,2,3,4,5-pentaol: Lacks the trimethylsilyl ether group, making it less stable and more prone to oxidation.
(1S,2R,3R,4S,5S,6R)-6-Hydroxycyclohexane-1,2,3,4,5-pentaol: Similar structure but without the trimethylsilyl protection, leading to different reactivity and applications.
Uniqueness: The presence of the trimethylsilyl ether group in (1S,2R,3R,4S,5S,6R)-6-((Trimethylsilyl)oxy)cyclohexane-1,2,3,4,5-pentaol provides enhanced stability and unique reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H20O6Si |
|---|---|
Peso molecular |
252.34 g/mol |
Nombre IUPAC |
(1S,2R,4S,5S)-6-trimethylsilyloxycyclohexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C9H20O6Si/c1-16(2,3)15-9-7(13)5(11)4(10)6(12)8(9)14/h4-14H,1-3H3/t4?,5-,6+,7-,8-,9?/m0/s1 |
Clave InChI |
VQICWWYYZVLEBJ-VCQVLUMJSA-N |
SMILES isomérico |
C[Si](C)(C)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O |
SMILES canónico |
C[Si](C)(C)OC1C(C(C(C(C1O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


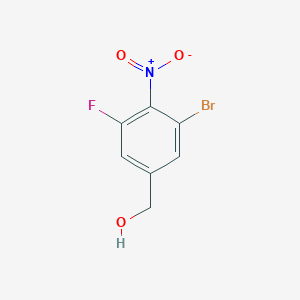
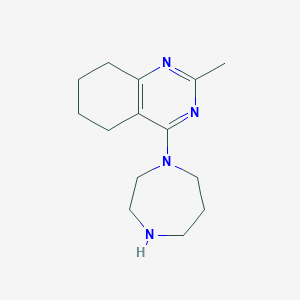
![5-Nitro-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B11862993.png)
